molecular formula C24H22N4O3 B2555756 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 902960-53-6

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2555756
CAS No.: 902960-53-6
M. Wt: 414.465
InChI Key: IPDKMRDPCQYHJY-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a compound known for its diverse applications in scientific research. Characterized by its unique structure, it plays a significant role in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step synthesis. Key steps include:

  • Synthesis of the pyrido[2,3-d]pyrimidine core.

  • Introduction of the benzyl and dioxo groups through selective reactions.

  • Coupling with 2,4-dimethylphenylacetamide under controlled conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, production methods are optimized to ensure efficiency and scalability. Typically, this involves:

  • Large-scale reactors for the synthesis.

  • Optimization of reaction conditions, such as temperature and pressure, to enhance yields.

  • Purification techniques like crystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.

  • Substitution: The compound can undergo substitution reactions, allowing the exchange of functional groups with different chemical species.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction often involves reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reagents such as alkyl halides or acyl chlorides are frequently used in substitution reactions.

Major Products Formed: Depending on the reaction conditions and reagents used, the major products formed include oxidized derivatives, reduced forms, and substituted products with various functional groups.

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide has extensive applications:

Chemistry:

  • As an intermediate in organic synthesis.

  • Utilized in the synthesis of complex molecules for pharmaceuticals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Medicine:

  • Investigated for its potential therapeutic properties.

  • Explored as a drug candidate for various diseases.

Industry:

  • Used in the production of advanced materials.

  • Serves as a key component in the manufacture of specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: It binds to particular proteins or enzymes, influencing their activity.

  • Pathways Involved: Involves signaling pathways related to inflammation, cell proliferation, and other biological processes.

Comparison with Similar Compounds

  • 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide: Lacks the N-(2,4-dimethylphenyl)acetamide moiety, leading to different properties.

  • 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide: Has a single methyl group at the phenyl ring, which alters its reactivity and applications.

Uniqueness: The presence of the 2,4-dimethylphenyl group in 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in scientific research.

Properties

CAS No.

902960-53-6

Molecular Formula

C24H22N4O3

Molecular Weight

414.465

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H22N4O3/c1-16-10-11-20(17(2)13-16)26-21(29)15-27-22-19(9-6-12-25-22)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29)

InChI Key

IPDKMRDPCQYHJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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